Phenol, 2-[(ethylimino)methyl]-
Description
Properties
CAS No. |
443991-27-3 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(ethyliminomethyl)phenol |
InChI |
InChI=1S/C9H11NO/c1-2-10-7-8-5-3-4-6-9(8)11/h3-7,11H,2H2,1H3 |
InChI Key |
SUCJTGMPGPJVNY-UHFFFAOYSA-N |
Canonical SMILES |
CCN=CC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Thermal Condensation
This method adapts a solvent-free approach for imine formation:
- Reagents : Salicylaldehyde (1.0 mmol), ethylamine (1.2 mmol).
- Conditions : Mixed at 80°C without solvent, stirred for 30–120 minutes.
- Workup : Extracted with diethyl ether, dried over MgSO₄, and recrystallized from n-hexane.
- Yield : Comparable reactions yield 40%–97%.
- Advantages : Eliminates solvent use, reduces reaction time, and simplifies purification.
Ethanol Reflux Method
A modified protocol from analogous Schiff base syntheses:
- Reagents : Salicylaldehyde (0.01 mol), ethylamine (0.01 mol) in ethanol.
- Conditions : Refluxed for 30 minutes.
- Workup : Cooled, filtered, washed with ethanol, and recrystallized.
- Yield : ~89% (based on similar reactions).
- Advantages : High yield, minimal byproducts, and rapid completion.
Prolonged Reflux Method
Adapted from naphthalimide-based syntheses:
- Reagents : Salicylaldehyde (3.22 mmol), ethylamine (1.61 mmol) in ethanol.
- Conditions : Refluxed for 4 hours.
- Workup : Cooled, filtered, and washed with ethanol.
- Yield : ~72% (extrapolated from analogous work).
- Applications : Suitable for thermally stable products requiring extended reaction times.
Comparative Analysis of Synthesis Methods
Characterization and Analytical Data
Research Findings and Optimizations
- Electron-Donating Groups : para-Methoxy substituents on aldehydes reduce reaction time to 30 minutes.
- Catalyst-Free Synthesis : Avoids acid catalysts, simplifying purification.
- Scalability : Solvent-free methods are scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(ethylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Phenol, 2-[(ethylimino)methyl]-.
Scientific Research Applications
Coordination Chemistry
Metal Complex Formation
The compound acts as a bidentate ligand, coordinating through the phenolic oxygen and the imine nitrogen. This property has been exploited in the synthesis of metal complexes that exhibit unique structural and electronic properties.
| Metal Ion | Complex Type | Coordination Geometry | Stability |
|---|---|---|---|
| Copper(II) | [Cu(phenol ligand)] | Square planar | High |
| Manganese(II) | [Mn(phenol ligand)] | Distorted tetrahedral | Moderate |
Studies indicate that these metal complexes demonstrate enhanced biological activities, including antimicrobial and anticancer properties. For instance, copper(II) complexes of Schiff bases have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species .
Antimicrobial Activity
Phenol, 2-[(ethylimino)methyl]- and its metal complexes have been investigated for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of several pathogenic microorganisms.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of copper(II) complexes derived from Schiff bases against clinically relevant strains. The results showed that certain complexes had minimum inhibitory concentrations (MICs) as low as 64 μg/mL against Candida albicans and MRSA .
| Microorganism | MIC (μg/mL) |
|---|---|
| Candida albicans | 64 |
| MRSA | 128 |
| Pseudomonas aeruginosa | 256 |
The mechanism of action is believed to involve disruption of microbial cell membranes and interference with essential cellular processes.
Applications in Medicinal Chemistry
The potential of Phenol, 2-[(ethylimino)methyl]- extends into medicinal chemistry, where it is being explored for drug formulation. Its ability to chelate metal ions enhances the pharmacological profile of drug candidates.
Case Study: Anticancer Activity
Research has indicated that certain metal complexes formed with this compound exhibit significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The enhanced lipophilicity due to chelation facilitates better cellular uptake and bioavailability .
Material Science Applications
In material science, Phenol, 2-[(ethylimino)methyl]- is used as a precursor for developing functional materials such as sensors and catalysts. Its coordination properties allow it to act as a stabilizing agent in polymer matrices.
| Material Type | Application |
|---|---|
| Sensors | Detection of heavy metals |
| Catalysts | Organic synthesis reactions |
Research indicates that incorporating this compound into polymeric materials can improve their mechanical properties and thermal stability .
Mechanism of Action
The mechanism of action of Phenol, 2-[(ethylimino)methyl]- involves its interaction with molecular targets and pathways:
Antibacterial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Antioxidant Activity: It scavenges free radicals and chelates metal ions, protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Key Properties :
- Molecular formula: C₉H₁₁NO.
- Functional groups: Phenolic -OH, azomethine (-CH=N-).
- Coordination sites: The phenolic oxygen and imine nitrogen act as donor atoms, enabling bidentate or tridentate binding with metals like Zn(II), Cu(II), and Fe(III) .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Metal Complexes and Reactivity
- Zinc(II) Complexes: [Zn(LSP)Cl₂] (LSP = 2-[(ethylimino)methyl]phenol): Exhibits low toxicity (P > 0.05 in rat models) but reduced liver enzyme activity at high doses . [Zn(LBS)Cl₂] (LBS = 4-bromo derivative): Higher stability due to Br’s inductive effect; used in antimicrobial studies .
Copper(II) Complexes :
Iron(III) Complexes :
- [Fe(L1)Cl₂] (L1 = tert-butyl-modified ligand): Catalyzes ethylene polymerization to low-molecular-weight polyethylene (Mn = 1,021–1,084 Da) .
Biological Activity
Phenol, 2-[(ethylimino)methyl]- is an organic compound characterized by its phenolic hydroxyl group and an ethylimino substituent. This unique structure contributes to its diverse biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Structural Characteristics
- Molecular Formula : C₉H₁₃N₁O
- Molecular Weight : Approximately 149.19 g/mol
- Functional Groups : Phenolic hydroxyl group and imine group
The presence of the phenolic ring is significant as phenolic compounds are known for their antioxidant and antimicrobial properties. The ethylimino group may enhance these biological activities through various mechanisms.
Antimicrobial Properties
Research indicates that phenolic compounds often exhibit significant antimicrobial activity. Specifically, derivatives similar to Phenol, 2-[(ethylimino)methyl]- have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli . The structural features of this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Table 1: Comparison of Biological Activity of Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Phenol, 2-[(ethylimino)methyl]- | C₉H₁₃N₁O | Phenolic ring with ethylimino | Antibacterial activity |
| Phenol, 2-(methylimino)methyl | C₉H₁₃N₁O | Methyl instead of ethyl | Antibacterial properties |
| 2-Aminophenol | C₆H₇N₁O | Simple amino substitution | Antioxidant activity |
| N-(2-hydroxyethyl)aniline | C₈H₉N₁O₂ | Hydroxyethyl group | Antimicrobial effects |
Antioxidant Activity
Phenolic compounds are recognized for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies have shown that compounds similar to Phenol, 2-[(ethylimino)methyl]- can effectively scavenge free radicals, thereby protecting cells from damage . The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).
The biological effects of Phenol, 2-[(ethylimino)methyl]- can be attributed to several mechanisms:
- Metal Ion Complexation : The compound can form complexes with metal ions (e.g., iron(II), cobalt(II)), enhancing its catalytic properties in organic reactions .
- DNA Interaction : Some studies suggest that similar compounds may bind to DNA non-covalently, potentially leading to cytotoxic effects against cancer cells .
- Enzyme Inhibition : The presence of the imine functional group may allow for interactions with various enzymes, inhibiting their activity.
Study on SARS-CoV-2 Inhibition
A recent study explored the potential of novel phenolic compounds as inhibitors for the SARS-CoV-2 virus. Molecular docking simulations indicated that certain phenolic derivatives exhibited strong binding affinities to viral proteins, suggesting potential therapeutic applications . Although specific data on Phenol, 2-[(ethylimino)methyl]- was not provided, the findings highlight the relevance of phenolic compounds in antiviral research.
Antifungal Activity
Research has also indicated that phenolic compounds possess antifungal properties. For instance, extracts containing similar structures demonstrated significant inhibition against Candida albicans, showcasing the potential for developing antifungal agents from such compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
